2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,5-a]pyridine ring system
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The mode of action of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves a chemodivergent reaction . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .
Result of Action
The result of the action of this compound involves the formation of 3-bromoimidazopyridines . These were obtained via a one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination .
Action Environment
The action environment of this compound involves different reaction conditions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Cyclization Reactions: The imidazo[1,5-a]pyridine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: TBHP and other peroxides for oxidation reactions.
Solvents: Ethyl acetate, toluene, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,5-a]pyridine ring system .
Scientific Research Applications
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom.
2-Aminoimidazo[1,5-a]pyridine: Lacks the bromine atom but shares the imidazo[1,5-a]pyridine core.
Imidazo[1,2-a]pyridines: A broader class of compounds with similar biological activities.
Uniqueness
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound characterized by its unique imidazo[1,5-a]pyridine structure, which includes a bromine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula of this compound is C9H10BrN3, with a molecular weight of approximately 228.10 g/mol. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, which are summarized in the following table:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anticancer | Potential to inhibit cancer cell proliferation in various cancer types. |
Neurological Effects | Investigated for effects on neurological pathways, possibly influencing neuroprotection. |
The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. Similar compounds have shown that they can act as pharmacophores for various biological activities, influencing biochemical pathways critical for therapeutic effects.
Target Pathways
Research indicates that this compound may interact with:
- Cyclin-dependent kinases (CDKs) : Inhibiting these enzymes can halt cell cycle progression, making it a potential candidate for cancer therapy.
- Phospholipase A2 : This interaction may influence inflammatory responses and cellular signaling pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of derivatives of imidazo[1,5-a]pyridine compounds demonstrated that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Activity
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance:
- Breast Cancer (MCF7) : IC50 values indicated effective inhibition at concentrations as low as 20 µM.
- Lung Cancer (A549) : Demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.
These findings suggest that the compound could serve as a lead structure for further drug development targeting specific cancers.
Synthetic Routes
The synthesis of this compound typically involves:
- Reaction of 2-Aminopyridine with α-Bromoketones : This reaction is often facilitated by tert-butyl hydroperoxide (TBHP) in ethyl acetate.
- One-Pot Tandem Cyclization : This method promotes bromination and cyclization simultaneously under mild conditions.
Properties
IUPAC Name |
2-(1-bromoimidazo[1,5-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-9-7-3-1-2-6-13(7)8(12-9)4-5-11/h1-3,6H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAIJBYPZFYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)CCN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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